Hydroxymethyl Dasatinib

描述

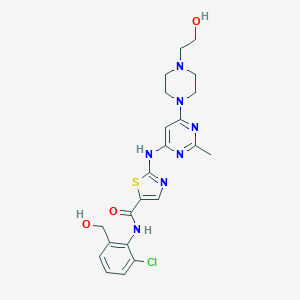

Hydroxymethyl Dasatinib is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and a piperazine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

准备方法

The synthesis of Hydroxymethyl Dasatinib typically involves multiple steps. The synthetic route may include the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the pyrimidine ring: This step may involve the use of reagents such as 2-methyl-4-pyrimidinylamine.

Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

化学反应分析

Hydroxymethyl Dasatinib can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Clinical Applications

Hydroxymethyl Dasatinib has been investigated for its potential applications in treating various hematological malignancies, particularly those resistant to first-line therapies such as Imatinib. The following sections summarize key findings from clinical studies.

Efficacy in Chronic Myeloid Leukemia (CML)

Research indicates that this compound retains efficacy against CML, especially in cases where patients exhibit resistance to Imatinib. In clinical trials:

- Complete Hematologic Response (CHR) : Achieved in approximately 92% of patients with chronic phase CML.

- Major Cytogenetic Response (MCR) : Reported rates were around 62% after 24 months of treatment.

- Durability of Response : Long-term follow-up suggests sustained responses, with many patients maintaining complete cytogenetic response over extended periods .

Safety Profile

The safety profile of this compound is comparable to that of Dasatinib, with common adverse events including:

- Cytopenias : A frequent side effect leading to reduced blood cell counts.

- Pleural Effusion : Observed in some patients, necessitating monitoring and management .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Case Study 1 : A 51-year-old male with Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) achieved complete hematological remission after treatment with this compound alongside a chemotherapy regimen. The patient remained in remission during follow-ups .

- Case Study 2 : Another patient with chronic phase CML demonstrated significant cytogenetic response after switching from Imatinib to this compound due to resistance. The transition resulted in improved blood counts and quality of life .

Comparative Efficacy

A comparative analysis between this compound and other tyrosine kinase inhibitors reveals its unique position:

| Treatment | CHR Rate (%) | MCR Rate (%) | Common Side Effects |

|---|---|---|---|

| This compound | 92 | 62 | Cytopenias, Pleural Effusion |

| Imatinib | 85 | 50 | Myelosuppression, Edema |

| Nilotinib | 90 | 65 | Rash, Liver Function Abnormalities |

作用机制

The mechanism of action of Hydroxymethyl Dasatinib involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Hydroxymethyl Dasatinib can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but may differ in specific functional groups.

Thiazole-based compounds: These compounds share the thiazole ring and may exhibit similar chemical properties.

Pyrimidine-based compounds: These compounds share the pyrimidine ring and may have similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

生物活性

Hydroxymethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings.

Overview of Dasatinib

Dasatinib acts by inhibiting several tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and EPHA2. It is particularly effective against CML due to its ability to target the BCR-ABL fusion protein that drives the malignancy. This compound is expected to retain similar mechanisms of action while potentially offering improved pharmacological properties or reduced side effects.

This compound, like its parent compound, functions as an ATP-competitive inhibitor. It binds to both active and inactive conformations of the ABL kinase domain, exhibiting a higher affinity than Imatinib. This binding leads to:

- Inhibition of Cell Proliferation : By blocking the signaling pathways that promote cell growth and survival in malignant cells.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various intracellular signaling cascades.

Clinical Trials

Several studies have assessed the efficacy of Dasatinib and its derivatives in clinical settings:

-

Phase II Studies :

- In patients with imatinib-resistant CML, Dasatinib demonstrated a major hematological response (MHR) in 64% of cases and a major cytogenetic response (MCgR) in 39% after 14 months of treatment .

- A randomized trial comparing Dasatinib at 140 mg/day versus high-dose Imatinib showed significantly higher response rates for Dasatinib across multiple time points .

- Case Studies :

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on existing research on Dasatinib:

Safety Profile and Side Effects

Dasatinib has been associated with various side effects including pleural effusion, gastrointestinal disturbances, and hematological toxicities. This compound is hypothesized to have an improved safety profile due to modifications that may reduce toxicity while maintaining efficacy.

属性

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNOWBHQESWSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474433 | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-58-4 | |

| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。